molecular formula C12H16N2O2 B1520618 1-(4-Aminophenyl)piperidine-3-carboxylic acid CAS No. 1177345-22-0

1-(4-Aminophenyl)piperidine-3-carboxylic acid

Cat. No.: B1520618
CAS No.: 1177345-22-0
M. Wt: 220.27 g/mol
InChI Key: RHFGGTHQZGSMPS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group on the phenyl ring and a carboxylic acid group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenylacetic acid with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the reduction of 4-nitrophenylpiperidine-3-carboxylic acid using hydrogenation techniques.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The choice of catalysts, solvents, and reaction parameters is carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is a typical method.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)piperidine-3-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 1-(4-aminophenyl)piperidine-4-carboxylic acid

  • 3-piperidinecarboxylic acid

  • 4-aminophenylacetic acid

  • 4-nitrophenylpiperidine-3-carboxylic acid

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Properties

IUPAC Name

1-(4-aminophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFGGTHQZGSMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672365
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177345-22-0
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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